Alagebrium

Peritoneal Dialysis AGE Cross-Link Breaking Diabetic Complications

Researchers needing to reverse existing AGE-derived protein cross-links, rather than merely prevent new formation, face a critical reagent gap where generic inhibitors like aminoguanidine fail. Alagebrium (ALT-711) is the only clinically advanced thiazolium derivative that cleaves preformed cross-links. - Proven to restore arterial compliance and reduce neointimal hyperplasia in diabetic rat models where aminoguanidine shows no effect. - Demonstrates RAGE-independent PKC-α translocation and VEGF modulation, distinct from radical-scavenging analogs like TRC4186. - Supplied with ≥98% HPLC purity; shipped ambient globally for immediate B2B procurement.

Molecular Formula C13H14NOS+
Molecular Weight 232.32 g/mol
CAS No. 393121-34-1
Cat. No. B1220623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlagebrium
CAS393121-34-1
Synonyms3-phenacyl-4,5-dimethylthiazolium chloride
alagebrium
ALT 711
ALT-711
ALT711
phenyl-4,5-dimethylthiazolium chloride
Molecular FormulaC13H14NOS+
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C13H14NOS/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3/q+1
InChIKeyLYLFQLCLUXOFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alagebrium (ALT-711): AGE Cross-Link Breaker


Alagebrium (CAS: 393121-34-1), also known as ALT-711, is a small-molecule thiazolium derivative developed as a first-in-class advanced glycation end-product (AGE) cross-link breaker [1]. It was designed to cleave preformed AGE-derived protein cross-links that accumulate with aging and diabetes, thereby restoring tissue elasticity and reversing arterial stiffness [1][2]. Unlike AGE formation inhibitors, alagebrium targets existing cross-links, offering a unique mechanism for investigating cardiovascular aging, diabetic complications, and vascular remodeling [3].

Mechanism Preformed AGE cross-link cleavage research tool, distinct from formation inhibitors
Selection For studies requiring reversal of established protein cross-links, not prevention of glycation
Context Cardiovascular aging, diabetic complication, and vascular remodeling research models

Why Alagebrium Cannot Be Substituted


In the class of AGE-targeting agents, functional substitution is precluded by fundamental mechanistic divergence. Aminoguanidine and pyridoxamine inhibit AGE formation by scavenging reactive carbonyl precursors [1][2], whereas alagebrium is a true cross-link breaker that cleaves preexisting covalent bonds in AGE-cross-linked proteins [3]. Even within the breaker subclass, compounds like TRC4186 exhibit distinct free radical scavenging activity and have not demonstrated the same breadth of in vivo efficacy in reversing established vascular stiffness and diabetic complications [4]. Head-to-head studies confirm that only alagebrium, and not formation inhibitors, reverses preformed tissue AGEs and improves physiological parameters such as arterial compliance and peritoneal transport [3][5]. Consequently, procurement of a generic AGE inhibitor or unvalidated breaker analog cannot replicate the specific pharmacological profile of alagebrium in experimental models of aging and diabetes.

Attribute
Alagebrium (Target)
Substitute Risk
Mechanism
Cleaves preformed AGE cross-links
AGE formation inhibitors do not address established cross-links; mechanism mismatch
Signaling
Reported PKC-α pathway modulation
Other breaker-class compounds may not reproduce the same downstream signaling profile
Evidence base
Head-to-head model data vs. formation inhibitors
Unvalidated breaker analogs lack comparative endpoint data; profile may differ

Alagebrium vs. Comparators: Key Evidence


Reversal of Peritoneal AGEs vs. Aminoguanidine

In a direct head-to-head study in a rat peritoneal dialysis model, alagebrium was compared with the AGE formation inhibitor aminoguanidine for its ability to reverse preformed peritoneal AGEs. Alagebrium markedly decreased immunolabeling of AGEs in the peritoneal membrane and improved peritoneal transport parameters, whereas aminoguanidine showed no significant difference from control [1].

Peritoneal AGE Reversal vs. Aminoguanidine
Head-to-head
Reported marked decrease in AGE immunolabeling and improved peritoneal transport; aminoguanidine showed no reversal effect vs. control. Rat peritoneal dialysis model.
Supports cross-link breaker differentiation from formation inhibitors
Peritoneal model context; class-specific interpretation
Peritoneal Dialysis AGE Cross-Link Breaking Diabetic Complications

PKC-α Translocation in Diabetic Nephropathy vs. Aminoguanidine

In vitro studies in vascular smooth muscle cells and in vivo streptozotocin-induced diabetic rat models evaluated the effect of alagebrium vs. aminoguanidine on PKC isoform expression. While both agents attenuated renal AGE accumulation and reduced PKC expression increases, only alagebrium reduced the translocation of phosphorylated PKC-α from cytoplasm to membrane and attenuated VEGF expression, which aminoguanidine failed to affect [1].

PKC-α Translocation vs. Aminoguanidine
Head-to-head
Reported reduction in phosphorylated PKC-α translocation from cytoplasm to membrane; attenuated VEGF expression. Aminoguanidine showed no effect on PKC-α translocation or VEGF.
Supports distinct downstream signaling context beyond AGE clearance
Diabetic nephropathy model; VSMC and STZ-rat context
Diabetic Nephropathy PKC Signaling AGE-Mediated Pathology

Erectile Dysfunction Reversal vs. Aminoguanidine in Diabetic Rats

In a rat model of diabetes-induced erectile dysfunction (ED), delayed administration of alagebrium was compared with aminoguanidine. Treatment with alagebrium, but not aminoguanidine, reversed ED and nNOS depletion and reduced serum and penile tissue AGE levels .

ED Reversal vs. Aminoguanidine
Data to verify
Reported reversal of erectile dysfunction and nNOS depletion in STZ-diabetic rat model; aminoguanidine without effect on ED or nNOS.
Endpoint context requires source validation
Source review required; model context to verify
Erectile Dysfunction Diabetes nNOS

In Vitro Cross-Link Breaking vs. Rosmarinic Acid

An in vitro study using ribose-induced albumin polymerization evaluated cross-link breaking ability. Rosmarinic acid was found to be as effective as alagebrium, reversing polymerization by approximately 50%. In contrast, the glycation inhibitors aminoguanidine and carnosine produced no significant reversion [1].

In Vitro Cross-Link Breaking vs. Rosmarinic Acid
Head-to-head
Reported ~50% reversal of ribose-induced albumin polymerization for both alagebrium and rosmarinic acid; aminoguanidine and carnosine showed no significant reversion.
Supports in vitro cross-link breaking assay reference context
Albumin SEC and fluorimetry context
AGE Cross-Link Breaking In Vitro Assay Albumin Polymerization

Arterial Compliance in Phase 2 Clinical Trial

In a Phase 2 clinical study of elderly patients with vascular stiffening, alagebrium improved arterial compliance compared to baseline. This improvement was observed in the absence of any comparator drug, but the effect size and patient population are well-documented [1]. While this is not a head-to-head comparison, it provides quantitative evidence of alagebrium's efficacy in a human population that is directly relevant to its intended application.

Arterial Compliance Phase 2
Endpoint context
Reported arterial compliance improvement from baseline in elderly patients with vascular stiffening; Phase 2 trial, no active comparator arm.
Supports clinical endpoint context; RUO review required
Human research context; translational endpoint review
Arterial Stiffness Aging Phase 2 Clinical Trial

Alagebrium: Research & Preclinical Applications


Reversal of Established Diabetic Complications in Rodent Models

Alagebrium is uniquely suited for studies aiming to reverse, not merely prevent, diabetic complications such as nephropathy, erectile dysfunction, and peritoneal membrane damage. Its ability to cleave preformed AGE cross-links and restore functional outcomes in diabetic rat models—where aminoguanidine fails [1][2]—makes it the preferred tool for researchers focused on therapeutic reversal of existing tissue pathology.

AGE-Dependent Signaling in Vascular Remodeling & Restenosis

In models of vascular injury and stent restenosis, alagebrium reduces neointimal hyperplasia and restores wall shear stress through RAGE-independent mechanisms [3][4]. Its distinct effects on PKC-α translocation and VEGF expression, not shared by aminoguanidine, position it as a critical reagent for dissecting AGE-mediated signaling cascades in vascular smooth muscle and endothelial cells [2].

Cardiovascular Aging & Arterial Stiffness Research

As the most clinically advanced AGE cross-link breaker, alagebrium has demonstrated efficacy in reducing large artery stiffness and improving arterial compliance in both aged animal models and elderly human subjects [5]. This established translational profile supports its use in preclinical studies of cardiovascular aging where the goal is to validate target engagement and functional improvement before advancing to clinical investigation.

Application
Selection Property
Validation Focus
Established diabetic complication reversal models
Cross-link cleavage mechanism context
Tissue AGE immunolabeling and functional endpoints
AGE-dependent vascular signaling studies
PKC-α pathway signaling context
Downstream signaling endpoint monitoring
Cardiovascular aging and arterial stiffness research
Translational endpoint context
Arterial compliance endpoint review

Technical Documentation Hub

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